molecular formula C13H17NO6 B12799779 6-O-(2-Furoyl)castanospermine CAS No. 121104-92-5

6-O-(2-Furoyl)castanospermine

Cat. No.: B12799779
CAS No.: 121104-92-5
M. Wt: 283.28 g/mol
InChI Key: LKDPZAZJAHYOCB-KXMNOHPDSA-N
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Description

6-O-(2-Furoyl)castanospermine is a synthetic acylated derivative of castanospermine, a naturally occurring indolizidine alkaloid with the chemical formula C8H15NO4. Castanospermine is a potent inhibitor of α-glucosidase I and II, enzymes critical for N-linked glycoprotein processing in the endoplasmic reticulum . Its structure features four secondary hydroxyl groups, making selective chemical modifications challenging. The 6-O-acylation strategy aims to enhance pharmacological properties such as bioavailability, potency, and target specificity by introducing hydrophobic groups like the 2-furoyl moiety .

These esters act as prodrugs, improving membrane permeability before intracellular hydrolysis releases active castanospermine . The 2-furoyl group, a heterocyclic acyl moiety, may similarly optimize lipophilicity and enzymatic inhibition profiles compared to unmodified castanospermine.

Properties

CAS No.

121104-92-5

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] furan-2-carboxylate

InChI

InChI=1S/C13H17NO6/c15-7-3-4-14-6-9(11(16)12(17)10(7)14)20-13(18)8-2-1-5-19-8/h1-2,5,7,9-12,15-17H,3-4,6H2/t7-,9-,10+,11+,12+/m0/s1

InChI Key

LKDPZAZJAHYOCB-KXMNOHPDSA-N

Isomeric SMILES

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CO3

Canonical SMILES

C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Castanospermine vs. 6-O-Acyl Derivatives

  • Synthetic Efficiency: Selective 6-O-acylation of castanospermine requires optimized conditions. For example, 6-O-butyrylcastanospermine synthesis achieves 77.4% yield using xylene as a solvent and bis(tributyltin) oxide (BTBTO) as a catalyst (Table 1) .
  • Antiviral Potency: 6-O-butyrylcastanospermine exhibits ~20-fold greater anti-HIV activity (IC50: 1–2 µM) compared to castanospermine (IC50: 20–50 µM) in cell cultures .

Table 1: Synthesis Yields of 6-O-Acylcastanospermine Derivatives

Derivative Solvent Catalyst Yield (%) Reference
6-O-Benzoylcastanospermine Xylene BTBTO 94
6-O-Butyrylcastanospermine Xylene BTBTO 77.4

Calystegine B1

Calystegine B1, a polyhydroxy alkaloid, shares stereochemical similarities with castanospermine (Figure 1) but lacks a fused indolizidine ring. While both inhibit glycosidases, calystegine B1 targets α-galactosidase and β-glucosidase, whereas castanospermine preferentially inhibits α-glucosidases .

Figure 1: Stereochemical alignment of castanospermine and calystegine B1 .

Deoxynojirimycin (DNJ) Derivatives

N-Butyl-DNJ (miglustat) and N-benzyl-DNJ are iminosugar-based glycosidase inhibitors. Unlike 6-O-acylcastanospermine, which modifies hydroxyl groups, DNJ derivatives alkylate the nitrogen atom. Miglustat requires high extracellular concentrations (0.5 mM) for α-glucosidase inhibition due to poor cellular uptake, whereas 6-O-butyrylcastanospermine achieves potency at 50-fold lower concentrations .

Pharmacokinetic and Toxicity Profiles

  • Bioavailability: 6-O-Butyrylcastanospermine demonstrates prolonged plasma half-life in rodents compared to castanospermine, attributed to its lipophilic ester group .
  • Toxicity: Castanospermine causes dose-dependent thrombocytopenia and weight loss in mice. In contrast, its 6-O-acyl derivatives show reduced acute toxicity, likely due to prodrug mechanisms delaying systemic release .

Table 2: Comparative Antiviral Activity and Toxicity

Compound Anti-HIV IC50 (µM) Toxicity (Mice) Reference
Castanospermine 20–50 Thrombocytopenia
6-O-Butyrylcastanospermine 1–2 Mild weight loss
N-Butyl-DNJ 50–100 Gastrointestinal

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